3-Methoxybutyl 3-Mercaptopropionate synthesis pathway
3-Methoxybutyl 3-Mercaptopropionate synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-Methoxybutyl 3-Mercaptopropionate
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and handling of 3-Methoxybutyl 3-Mercaptopropionate (CAS No. 27431-40-9). As a multifunctional thiol ester, this compound is gaining traction in advanced materials science, particularly in polymer coatings, thiol-ene click chemistry, and the development of self-assembly materials.[1][2][3] This document is intended for researchers, chemists, and materials scientists, offering a detailed exploration of a robust synthesis pathway grounded in the principles of Fischer-Speier esterification. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss methods for purification and characterization, and outline essential safety protocols.
Introduction and Significance
3-Methoxybutyl 3-Mercaptopropionate is an organic compound featuring both an ester and a terminal thiol (mercaptan) group. This dual functionality makes it a valuable building block in polymer and surface chemistry. The ester component provides a stable linkage, while the thiol group offers a reactive handle for various conjugation and polymerization chemistries, most notably thiol-ene reactions.[2][4] Its IUPAC name is 3-methoxybutyl 3-sulfanylpropanoate.[5]
Key Properties:
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Molecular Formula: C₈H₁₆O₃S[5]
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Molecular Weight: 192.28 g/mol [5]
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Appearance: Colorless to light yellow liquid
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Primary Applications: Polymer surface modification, self-assembly materials, and as a monomer in thiol-ene click chemistry.[1][6]
The Core Synthesis Pathway: Acid-Catalyzed Esterification
The most direct and industrially scalable method for synthesizing 3-Methoxybutyl 3-Mercaptopropionate is the direct esterification of 3-Mercaptopropionic Acid with 3-Methoxybutanol. This reaction is typically catalyzed by a strong acid, following the well-established Fischer-Speier esterification mechanism.
Principle of the Reaction
The overall reaction involves the condensation of a carboxylic acid (3-Mercaptopropionic Acid) and an alcohol (3-Methoxybutanol) to form an ester and water. An acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the product side, the water formed during the reaction is typically removed, often by azeotropic distillation using a suitable solvent like toluene.
Reaction Mechanism
The Fischer-Speier esterification proceeds through a series of proton transfer and nucleophilic acyl substitution steps:
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Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 3-Mercaptopropionic Acid, making the carbonyl carbon more susceptible to nucleophilic attack.
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Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 3-Methoxybutanol attacks the protonated carbonyl carbon.
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Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
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Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
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Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, 3-Methoxybutyl 3-Mercaptopropionate.
Caption: Figure 1: Fischer-Esterification Mechanism
Experimental Protocol
This section provides a representative, field-proven protocol for the synthesis of 3-Methoxybutyl 3-Mercaptopropionate.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/cm³) |
| 3-Mercaptopropionic Acid | C₃H₆O₂S | 106.14 | 16.8 | 110 (15 mmHg) | 1.218 |
| 3-Methoxybutanol | C₅H₁₂O₂ | 104.15 | -85 | 157-163 | 0.924 |
| p-Toluenesulfonic acid (p-TSA) | C₇H₈O₃S | 172.20 | 103-106 | - | - |
| Toluene | C₇H₈ | 92.14 | -95 | 110.6 | 0.867 |
| Sodium Bicarbonate (Sat. Sol.) | NaHCO₃ | 84.01 | - | - | ~1.0 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | - | 2.66 |
Note: Data sourced from chemical supplier specifications and literature.[7]
Synthesis Workflow
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 3-Methoxybutanol (1.0 eq, e.g., 20.83 g, 0.2 mol) and 3-Mercaptopropionic Acid (1.05 eq, e.g., 22.3 g, 0.21 mol).
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Solvent and Catalyst Addition: Add toluene (approx. 150 mL) to the flask to facilitate azeotropic water removal. Add the acid catalyst, p-Toluenesulfonic acid monohydrate (0.02 eq, e.g., 0.76 g, 4 mmol). The optimization of catalyst concentration is crucial to minimize side reactions.[8]
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Azeotropic Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected (typically 4-8 hours).
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Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the limiting reactant (3-Methoxybutanol).
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Workup - Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
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Workup - Washing: Wash the organic layer with brine (1 x 100 mL) to remove residual water-soluble components.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
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Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The crude product is then purified by vacuum distillation to yield the final 3-Methoxybutyl 3-Mercaptopropionate as a clear, colorless to light-yellow liquid.
Characterization and Quality Control
To ensure the identity and purity of the synthesized product, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | - Triplet around 1.3 ppm (thiol proton, -SH).- Multiplets for the methylene groups (-CH₂-).- Singlet around 3.3 ppm (methoxy group, -OCH₃).- A downfield triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-). |
| FT-IR | Functional Group ID | - Strong C=O stretch (ester) around 1735 cm⁻¹.- S-H stretch (thiol) around 2570 cm⁻¹ (weak).- C-O stretch around 1100-1200 cm⁻¹. |
| GC-MS | Purity & Mass Verification | - A single major peak in the chromatogram indicating high purity (>97%).- Mass spectrum showing the molecular ion peak (M⁺) at m/z = 192. |
Safety and Handling
3-Methoxybutyl 3-Mercaptopropionate is classified as an irritant. Adherence to strict safety protocols is mandatory.
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GHS Classification: Causes skin irritation (H315) and serious eye irritation (H319).[5]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
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Handling: Wash skin thoroughly after handling.[6] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames, as related compounds can be combustible.[9][10]
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Spill & Disposal: In case of a spill, absorb with an inert material and place it in a suitable container for chemical waste disposal.[10] Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
The synthesis of 3-Methoxybutyl 3-Mercaptopropionate via acid-catalyzed esterification is a reliable and scalable method. By carefully controlling reaction conditions, particularly catalyst concentration and water removal, high-purity product can be consistently obtained. The unique bifunctional nature of this molecule positions it as a key intermediate for innovation in materials science and polymer chemistry. Proper characterization and adherence to safety guidelines are paramount for its successful application in research and development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122398, 3-Methoxybutyl 3-Mercaptopropionate. Available at: [Link]
-
Nanoporation. 3-Methoxybutyl 3-Mercaptopropionate Product Page. Available at: [Link]
-
White, R. H. (2016). Occurrence and biosynthesis of 3-mercaptopropionic acid in Methanocaldococcus jannaschii. FEMS Microbiology Letters, 363(19), fnw212. Available at: [Link]
-
Clinics of Oncology. 3-Methoxybutyl 3-mercaptopropanoate. Available at: [Link]
-
Next Bio Motif. 3-Methoxybutyl 3-Mercaptopropionate-25g. Available at: [Link]
- B.L. Hénaut, et al. (1999). Process for the synthesis of 3-mercaptopropionic acid esters. U.S. Patent 5,919,971.
-
Kim, H., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances, 11(55), 34849-34856. Available at: [Link]
-
M. N. Milosavljević, et al. (2019). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management, 11(1), 25-32. Available at: [Link]
Sources
- 1. 3-Methoxybutyl 3-mercaptopropanoate-5g | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]
- 2. 3-Methoxybutyl 3-Mercaptopropionate | Nanoporation [nanoporation.eu]
- 3. 3-Methoxybutyl 3-mercaptopropanoate | clinicsofoncology [clinicsofoncology.com]
- 4. 3-Methoxybutyl 3-Mercaptopropionate-25g | Next Bio Motif [nextbiomotif.com]
- 5. 3-Methoxybutyl 3-Mercaptopropionate | C8H16O3S | CID 122398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methoxybutyl 3-Mercaptopropionate | 27431-40-9 | TCI EUROPE N.V. [tcichemicals.com]
- 7. celanese.com [celanese.com]
- 8. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
